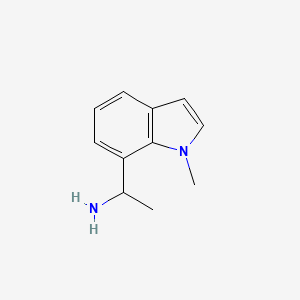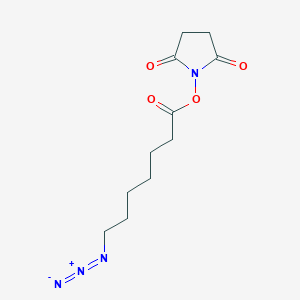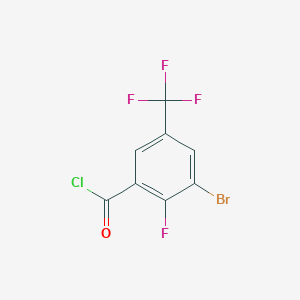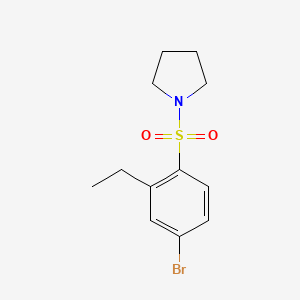
4-(Perfluorophenoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Perfluorophenoxy)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group attached to a perfluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Perfluorophenoxy)benzaldehyde typically involves a two-step process. The first step is the preparation of the perfluorophenoxy intermediate, which is then reacted with benzaldehyde under specific conditions to form the final product. One common method involves the use of a stable aluminum hemiaminal as a tetrahedral intermediate, which protects the latent aldehyde and facilitates subsequent cross-coupling with organometallic reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of transition metal-catalyzed cross-coupling methods is favored due to their efficiency and ability to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(Perfluorophenoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of 4-(Perfluorophenoxy)benzoic acid.
Reduction: Formation of 4-(Perfluorophenoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(Perfluorophenoxy)benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Perfluorophenoxy)benzaldehyde involves its interaction with cellular macromolecules, particularly proteins and enzymes. The aldehyde group can form covalent bonds with amino groups in proteins, leading to modifications that affect their function. This compound may also interact with lipid bilayers, altering membrane permeability and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with similar reactivity but lacking the perfluorophenoxy group.
4-(4-Fluorophenoxy)benzaldehyde: Similar structure but with a fluorine atom instead of the perfluorophenoxy group.
Uniqueness
4-(Perfluorophenoxy)benzaldehyde is unique due to the presence of the perfluorophenoxy group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C13H5F5O2 |
|---|---|
Molecular Weight |
288.17 g/mol |
IUPAC Name |
4-(2,3,4,5,6-pentafluorophenoxy)benzaldehyde |
InChI |
InChI=1S/C13H5F5O2/c14-8-9(15)11(17)13(12(18)10(8)16)20-7-3-1-6(5-19)2-4-7/h1-5H |
InChI Key |
CPDJCUKHFXLOKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone](/img/structure/B12084923.png)


![1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B12084930.png)
![6-bromo-2-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12084936.png)


![2-Acetamido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid](/img/structure/B12084949.png)






